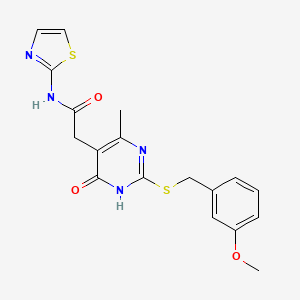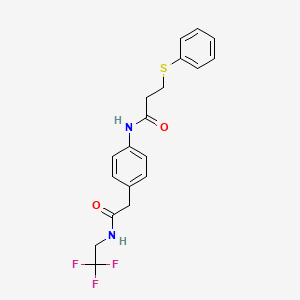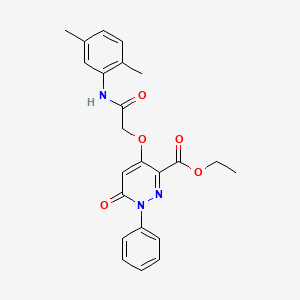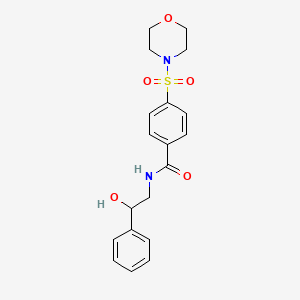
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)propan-1-one, commonly known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs called kappa-opioid receptor antagonists. CPP-109 has been studied extensively for its potential therapeutic applications, including the treatment of addiction, depression, and anxiety.
Mécanisme D'action
CPP-109 works by blocking the activity of the kappa-opioid receptor, which is involved in the regulation of stress, anxiety, and addiction. By blocking this receptor, CPP-109 reduces the rewarding effects of drugs of abuse and decreases the negative emotional states associated with withdrawal and stress.
Biochemical and Physiological Effects:
CPP-109 has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. It also reduces the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-109 in lab experiments is its specificity for the kappa-opioid receptor, which allows researchers to study the role of this receptor in addiction and other disorders. However, one limitation is that CPP-109 has a short half-life, which can make it difficult to maintain consistent levels in the body.
Orientations Futures
Several future directions for research on CPP-109 include studying its potential use in the treatment of other disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, researchers may explore the use of CPP-109 in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Finally, further studies are needed to understand the long-term effects of CPP-109 on the brain and body.
Méthodes De Synthèse
CPP-109 is synthesized by the reaction of 2-fluorophenol with 1-(cyclopropylmethoxy)pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with 1-bromo-2-(2-fluorophenoxy)propane. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
CPP-109 has been studied for its potential therapeutic applications, particularly in the treatment of addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine, heroin, and alcohol addiction. CPP-109 has also been studied for its potential use in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-12(22-16-5-3-2-4-15(16)18)17(20)19-9-8-14(10-19)21-11-13-6-7-13/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHGKMSULCTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OCC2CC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2946585.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)
![2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2946589.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2946590.png)




![N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2946596.png)
![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)